molecular formula C14H16N2O3S2 B4921344 4-[(dimethylamino)sulfonyl]-N-methyl-N-phenyl-2-thiophenecarboxamide

4-[(dimethylamino)sulfonyl]-N-methyl-N-phenyl-2-thiophenecarboxamide

Cat. No. B4921344
M. Wt: 324.4 g/mol
InChI Key: CEOFIBASNJLFMI-UHFFFAOYSA-N
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Description

4-[(dimethylamino)sulfonyl]-N-methyl-N-phenyl-2-thiophenecarboxamide, also known as DAST, is a chemical reagent used in organic synthesis. It is a versatile and widely used reagent that has found applications in various fields of chemistry. DAST is a colorless to pale yellow liquid, with a molecular weight of 325.44 g/mol.

Mechanism of Action

The mechanism of action of 4-[(dimethylamino)sulfonyl]-N-methyl-N-phenyl-2-thiophenecarboxamide involves the formation of a sulfamoyl chloride intermediate, which reacts with the alcohol to form an alkyl chloride. The reaction is highly selective and occurs under mild conditions, making it a useful tool in organic synthesis.
Biochemical and Physiological Effects:
4-[(dimethylamino)sulfonyl]-N-methyl-N-phenyl-2-thiophenecarboxamide has no known biochemical or physiological effects, as it is primarily used as a chemical reagent in organic synthesis.

Advantages and Limitations for Lab Experiments

4-[(dimethylamino)sulfonyl]-N-methyl-N-phenyl-2-thiophenecarboxamide is a versatile and widely used reagent in organic synthesis. It is easy to handle and has a high selectivity for the conversion of alcohols to alkyl chlorides. However, 4-[(dimethylamino)sulfonyl]-N-methyl-N-phenyl-2-thiophenecarboxamide is a toxic and corrosive reagent that requires careful handling and disposal. It is also relatively expensive compared to other reagents.

Future Directions

There are several areas of research that could benefit from the use of 4-[(dimethylamino)sulfonyl]-N-methyl-N-phenyl-2-thiophenecarboxamide. One possible direction is the development of new synthetic routes for the preparation of complex organic molecules using 4-[(dimethylamino)sulfonyl]-N-methyl-N-phenyl-2-thiophenecarboxamide as a key reagent. Another area of research is the application of 4-[(dimethylamino)sulfonyl]-N-methyl-N-phenyl-2-thiophenecarboxamide in the synthesis of new materials with unique properties, such as optoelectronic materials and sensors. Finally, the development of new methods for the safe handling and disposal of 4-[(dimethylamino)sulfonyl]-N-methyl-N-phenyl-2-thiophenecarboxamide could help to reduce its environmental impact and make it a more sustainable reagent for organic synthesis.

Synthesis Methods

4-[(dimethylamino)sulfonyl]-N-methyl-N-phenyl-2-thiophenecarboxamide is typically synthesized by reacting N-methyl-N-phenyl-2-thiophenecarboxamide with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in good yield and purity.

Scientific Research Applications

4-[(dimethylamino)sulfonyl]-N-methyl-N-phenyl-2-thiophenecarboxamide is widely used in organic synthesis as a reagent for the conversion of alcohols to alkyl chlorides, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. 4-[(dimethylamino)sulfonyl]-N-methyl-N-phenyl-2-thiophenecarboxamide is also used in the synthesis of heterocyclic compounds, which are important building blocks in the design of new drugs and materials.

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-methyl-N-phenylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S2/c1-15(2)21(18,19)12-9-13(20-10-12)14(17)16(3)11-7-5-4-6-8-11/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEOFIBASNJLFMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CSC(=C1)C(=O)N(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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